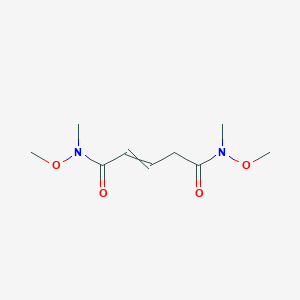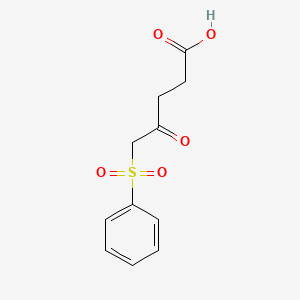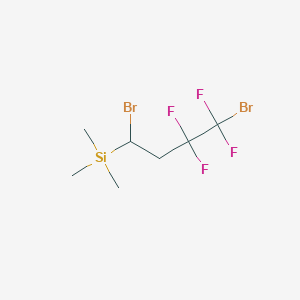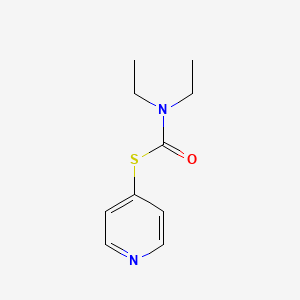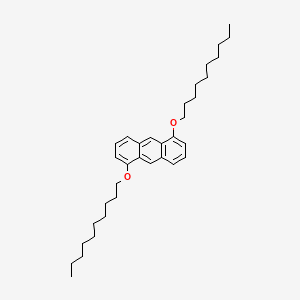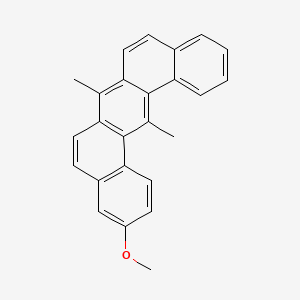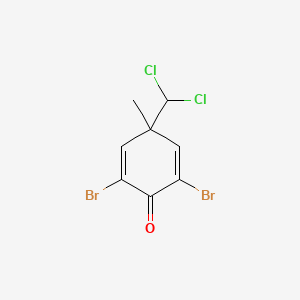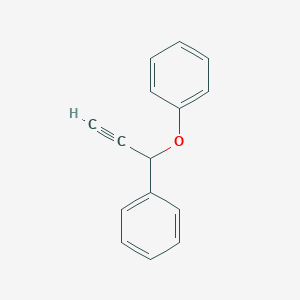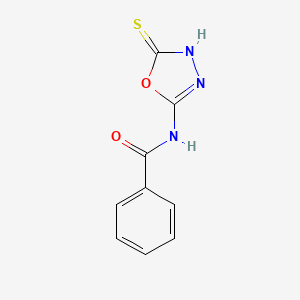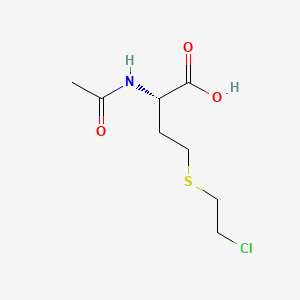![molecular formula C20H20N2O B14289587 N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide CAS No. 116708-65-7](/img/structure/B14289587.png)
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a naphthalene ring and a methylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide typically involves the reaction of naphthalene-2-carboxylic acid with N-(2-aminoethyl)-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Amine derivatives
Substitution: Substituted amide derivatives
Aplicaciones Científicas De Investigación
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-N-methylbenzamide
- N-(2-Methylaminoethyl)-N-phenylbenzamide
- N-(2-Aminoethyl)-N-(naphthalen-2-yl)benzamide
Uniqueness
N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is unique due to the presence of both a naphthalene ring and a methylaminoethyl side chain. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
116708-65-7 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[2-(methylamino)ethyl]-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C20H20N2O/c1-21-13-14-22(20(23)17-8-3-2-4-9-17)19-12-11-16-7-5-6-10-18(16)15-19/h2-12,15,21H,13-14H2,1H3 |
Clave InChI |
GPQPAGAOXBMPFY-UHFFFAOYSA-N |
SMILES canónico |
CNCCN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



